N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
Description
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring, a thiophene moiety, and a pyridine-sulfonamide group. Its structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules. The pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, while the thiophene and pyridine groups enhance electronic diversity. The sulfonamide group is known for its role in enhancing solubility and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,13-3-1-5-15-9-13)17-10-14(12-4-8-21-11-12)18-7-2-6-16-18/h1-9,11,14,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYMISBJCVYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene ring and finally the attachment of the pyridine sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in the development of new compounds with tailored properties.
Medicine
This compound is being investigated for its therapeutic properties , particularly:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines, including liver cancer .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyridine sulfonamide derivatives, several compounds exhibited significant cytotoxic effects against HepG2 liver cancer cells, demonstrating higher selectivity indices compared to traditional chemotherapy agents like methotrexate .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as:
- Conductivity : The incorporation of thiophene and pyrazole rings enhances the electrical conductivity of materials, making them suitable for electronic applications.
- Catalytic Activity : The compound's structure facilitates catalytic processes in organic synthesis, improving reaction efficiencies and selectivities.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesis reactions |
| Medicine | Potential anticancer and anti-inflammatory agent | Effective against liver cancer cells; higher selectivity than methotrexate |
| Industry | Development of conductive and catalytic materials | Enhances electrical conductivity; improves reaction efficiencies |
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s structural analogs often differ in substituents or linker groups. Key comparisons include:
Key Observations :
- Thiophene derivatives like PT-ADA-PPR exhibit tunable optical properties, whereas the target compound’s thiophene may contribute to π-stacking in biological targets .
- Pyrazole modifications (e.g., difluoromethyl groups in Example 189 ) enhance bioactivity but may reduce synthetic accessibility compared to the target compound.
Key Observations :
- The target compound’s synthesis likely parallels PT-ADA-PPR’s use of FeCl₃ for oxidative coupling, though sulfonamide formation may require additional steps .
- Yields for pyrazole-acetamide derivatives (e.g., 86% for 11a ) suggest efficient protocols, but sulfonamide incorporation could introduce challenges.
Electronic and Computational Insights
Density functional theory (DFT) studies (e.g., Becke’s hybrid functional and Colle-Salvetti correlation ) predict electronic properties:
Key Observations :
- The target compound’s sulfonamide group may act as a hydrogen-bond acceptor, enhancing binding to biological targets compared to non-sulfonamide analogs.
- Thiophene-pyridine conjugation could enable unique charge-transfer interactions, distinguishable from purely aliphatic linkers in Example 189 .
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural arrangement, which includes a pyrazole ring, a thiophene ring, and a pyridine sulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Contributes to biological activity |
| Thiophene Ring | Enhances chemical reactivity |
| Pyridine Sulfonamide | Potential therapeutic properties |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may exert its effects through inhibition or activation of these targets, leading to significant biochemical responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown promising results against various pathogens:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not specified | Bactericidal |
| 8d | Not specified | 3.47 | Anti-inflammatory |
| 9k | Not specified | 2.54 | Anti-inflammatory |
These findings suggest that similar compounds can inhibit biofilm formation and exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through in vitro assays. Compounds with similar structures demonstrated the ability to inhibit nitric oxide (NO) production and cytokine release (e.g., TNF-α, IL-6, IL-1β):
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| 8d | 3.47 | PGE2 Production |
| 9k | 2.54 | PGE2 Production |
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and assessed their cytotoxic effects on LPS-induced RAW264.7 macrophages using MTT assays. The compounds exhibited significant anti-inflammatory activity at concentrations around 10 μM .
- Antimicrobial Evaluation : Another research focused on thiazol/thiophene-bearing pyrazole derivatives, revealing that certain derivatives displayed strong antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic isolates .
- Structure–Activity Relationship : Research has indicated that modifications in the molecular structure can enhance biological activity, highlighting the importance of specific functional groups in mediating these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
